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molecular formula C7H7BO4 B083988 4-Carboxyphenylboronic acid CAS No. 14047-29-1

4-Carboxyphenylboronic acid

Cat. No. B083988
M. Wt: 165.94 g/mol
InChI Key: SIAVMDKGVRXFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706749B2

Procedure details

To a solution of 4-methylphenylboronic acid (34 g, 0.25 mol) in aqueous sodium hydroxide (0.5 N, 1000 mL) was added potassium permanganate (83 g, 0.53 mol) while keeping the temperature at 35-40° C. After the addition the reaction was filtered and the filtrate acidified with concentrated hydrochloric acid (65 mL). The product was filtered off. A yield of 29.6 g was obtained. M.p. 228° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:12].[K+].[OH-:17].[Na+]>>[C:1]([C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1)([OH:12])=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
83 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 35-40° C
ADDITION
Type
ADDITION
Details
After the addition the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
A yield of 29.6 g was obtained

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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